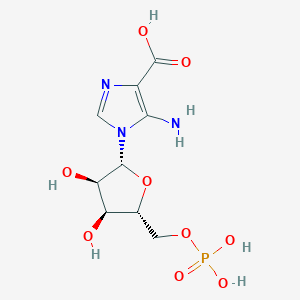
羧基氨基咪唑核苷酸
描述
5-氨基咪唑-4-甲酰胺核苷酸 (CAIR) 是嘌呤生物合成过程中的一个中间体,嘌呤是核酸的重要组成部分。CAIR 在形成肌苷一磷酸 (IMP) 中起着至关重要的作用,IMP 是腺苷一磷酸 (AMP) 和鸟苷一磷酸 (GMP) 的前体。 该化合物还因其激活 AMP 激活蛋白激酶 (AMPK) 的能力而闻名,使其在代谢调节和潜在的治疗应用中具有重要意义 .
科学研究应用
CAIR 具有广泛的科学研究应用:
化学: CAIR 用作嘌呤核苷酸合成的中间体,嘌呤核苷酸是 DNA 和 RNA 合成的必需品。
生物学: CAIR 因其在代谢途径中的作用以及其激活 AMP 激活蛋白激酶 (AMPK) 的能力而被研究,AMPK 参与细胞能量稳态。
医学: 由于其调节 AMPK 活性的能力,CAIR 及其衍生物正在被探索用于治疗代谢紊乱(如糖尿病和肥胖)的潜在治疗应用。
作用机制
CAIR 主要通过激活 AMP 激活蛋白激酶 (AMPK) 来发挥作用。AMPK 是细胞能量稳态的关键调节剂,其激活会导致葡萄糖摄取增加、脂肪酸氧化增加和线粒体生物发生。CAIR 通过模拟腺苷一磷酸激活 AMPK,与 AMPK 复合物结合,并诱导构象变化,从而增强其活性。 这种激活会触发一系列下游信号通路,这些通路调节各种代谢过程 .
生化分析
Biochemical Properties
Carboxyaminoimidazole ribotide is involved in the de novo synthesis of purines. It is formed by the enzyme phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of 5-aminoimidazole ribotide to carboxyaminoimidazole ribotide . This compound interacts with various enzymes and proteins, including phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase, which further convert it into other intermediates in the purine biosynthesis pathway . These interactions are essential for the proper functioning of the purine biosynthesis pathway and the maintenance of cellular nucleotide pools.
Cellular Effects
Carboxyaminoimidazole ribotide influences various cellular processes, including cell division and growth. It plays a critical role in maintaining the cellular pool of purines, which are necessary for DNA and RNA synthesis . Disruptions in the levels of carboxyaminoimidazole ribotide can lead to impaired cell division and growth, potentially causing neurological impairments and other cellular dysfunctions . Additionally, carboxyaminoimidazole ribotide may impact cell signaling pathways and gene expression by modulating the availability of purine nucleotides .
Molecular Mechanism
At the molecular level, carboxyaminoimidazole ribotide exerts its effects by participating in the purine biosynthesis pathway. It binds to and is converted by specific enzymes, such as phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazole succinocarboxamide synthase . These enzymes facilitate the conversion of carboxyaminoimidazole ribotide into subsequent intermediates, ultimately leading to the production of inosine monophosphate, a precursor for adenine and guanine nucleotides . This process is essential for maintaining the balance of purine nucleotides within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of carboxyaminoimidazole ribotide can vary depending on the conditions. Studies have shown that carboxyaminoimidazole ribotide is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term effects of carboxyaminoimidazole ribotide on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of carboxyaminoimidazole ribotide vary with different dosages in animal models. At low doses, carboxyaminoimidazole ribotide supports normal cellular function and purine biosynthesis . At high doses, it can cause toxic effects, including disruptions in cellular metabolism and potential neurological impairments . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Carboxyaminoimidazole ribotide is a key intermediate in the de novo purine biosynthesis pathway. It is synthesized from 5-aminoimidazole ribotide by the enzyme phosphoribosylaminoimidazole carboxylase . This compound is further converted into other intermediates, such as succinylaminoimidazolecarboxamide ribotide, by phosphoribosylaminoimidazole succinocarboxamide synthase . These metabolic pathways are essential for the production of purine nucleotides, which are crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells, carboxyaminoimidazole ribotide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of carboxyaminoimidazole ribotide within cells are influenced by these interactions, ensuring that it reaches the necessary sites for purine biosynthesis .
Subcellular Localization
Carboxyaminoimidazole ribotide is primarily localized in the cytoplasm, where it participates in the purine biosynthesis pathway . It may also be found in other cellular compartments, such as the nucleus, depending on the specific cellular context and requirements . The subcellular localization of carboxyaminoimidazole ribotide is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
CAIR 的合成通常涉及通过磷酸核糖基氨基咪唑羧化酶的作用,将 5-氨基咪唑核苷酸 (AIR) 转化为 CAIR。这种酶催化 AIR 的羧化反应,形成 CAIR。 反应条件通常需要 pH 范围为 7.5 到 8.5 的缓冲水溶液,以及大约 37°C 的温度 .
工业生产方法
CAIR 的工业生产可以通过涉及基因工程微生物的生物技术方法实现。这些微生物被设计为过表达合成 CAIR 所需的酶,从而实现大规模生产。 该过程包括发酵,然后进行色谱等纯化步骤以分离该化合物 .
化学反应分析
反应类型
CAIR 经历几种类型的化学反应,包括:
氧化: CAIR 可以被氧化形成各种衍生物,这些衍生物可能具有不同的生物活性。
还原: CAIR 的还原会导致形成还原类似物,这些类似物可用于不同的生化途径。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在室温下的水溶液中进行。
还原: 使用硼氢化钠和氢化铝锂等还原剂,通常在乙醇或四氢呋喃等有机溶剂中进行。
形成的主要产物
相似化合物的比较
类似化合物
腺苷一磷酸 (AMP): 与 CAIR 一样,AMP 参与能量代谢并可以激活 AMPK。
肌苷一磷酸 (IMP): IMP 是腺苷一磷酸和鸟苷一磷酸的前体,与 CAIR 相似。
鸟苷一磷酸 (GMP): GMP 是另一个嘌呤核苷酸,其结构与 CAIR 类似.
CAIR 的独特性
CAIR 在嘌呤生物合成途径中的特定中间体作用以及其激活 AMP 激活蛋白激酶的能力方面是独特的。 这种双重功能使其成为生化研究和潜在治疗应用中的宝贵化合物 .
属性
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVULMDJZXYMSG-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208716 | |
| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6001-14-5 | |
| Record name | CAIR | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyaminoimidazole ribotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-5-aminoimidazole ribonucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYAMINOIMIDAZOLE RIBOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MA501Z5DO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2'-hydroxyl group in Carboxyaminoimidazole Ribotide (CAIR) for its interaction with Phosphoribosyl-aminoimidazole-succinocarboxamide-synthetase (SAICAR-synthetase)?
A1: Research suggests that the presence of the 2'-hydroxyl group in the ribose fragment of CAIR is not an absolute requirement for the enzymatic reaction with SAICAR-synthetase. [] This finding was based on studies exploring the substrate specificity of SAICAR-synthetase from Saccharomyces cerevisiae yeast using various CAIR analogs. Interestingly, 2'-deoxy-CAIR, lacking the 2'-hydroxyl group, functions as a substrate for yeast SAICAR-synthetase as well as for its avian liver and human erythrocyte counterparts. [] This suggests that modifications at the 2' position of the ribose moiety might be tolerated, opening avenues for developing CAIR analogs with altered functionalities.
Q2: Can you elaborate on the use of CAIR analogs in studying Phosphoribosyl aminoimidazole carboxylase from Saccharomyces cerevisiae?
A2: While the provided abstracts don't delve into the specifics of utilizing CAIR analogs for studying Phosphoribosyl aminoimidazole carboxylase, they highlight the importance of CAIR in its activity determination. [, ] This implies that CAIR, or its analogs, could be employed as tools to investigate the enzyme's kinetics, inhibition profiles, and potential mechanisms of action. Further research focusing on the interaction of various CAIR analogs with this enzyme would be needed to understand its substrate specificity and potential applications in research and drug discovery.
Q3: What are the implications of the discovery that certain aspartic acid analogs can serve as alternative substrates for SAICAR-synthetase?
A3: Research indicates that L-malic acid, β-threo-oxy-aspartic acid, β-threo-fluoro-aspartic acid, and alanosine, all aspartic acid analogs, can act as substrates for yeast SAICAR-synthetase. [] This finding is particularly interesting as it suggests a potential role for malate as an alternative substrate for the SAICAR-synthetase reaction in vivo. [] This discovery may have significant implications for understanding metabolic pathways and potential points of regulation in yeast and other organisms. Further investigations are necessary to confirm the in vivo relevance of malate utilization by SAICAR-synthetase and its potential impact on cellular processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)

![2-Pyridinepropanoic acid, 3-carboxy-alpha,beta-dimethyl-, [S-(R*,R*)]-](/img/structure/B1219594.png)


![2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline](/img/structure/B1219600.png)




![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B1219608.png)

